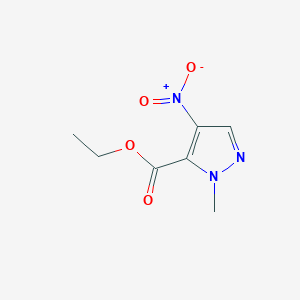
3-(Azidomethyl)-1-methylquinolin-2-one
Übersicht
Beschreibung
3-(Azidomethyl)-1-methylquinolin-2-one, commonly referred to as 3AMQ, is a synthetic compound with a wide range of potential applications in both scientific research and industrial processes. It is a member of the quinolinone family, a class of heterocyclic compounds that are known for their aromatic and anti-microbial properties. 3AMQ has been studied for its potential use in drug synthesis, as a catalyst for chemical reactions, and as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- One-Pot Synthesis : A study described a one-pot synthesis method for 3,4-dihydroquinazolines, demonstrating the versatility of azidomethyl phenyl compounds in creating complex molecules through intramolecular aza-Wittig reactions (Kobayashi et al., 2015).
- Facile Synthesis of Quinazolinones : Another research effort led to the synthesis of azo compounds and 1,2,3-triazoles derived from 2-methyl quinazolin-4(3H)-one, showcasing the chemical diversity achievable from quinolinone derivatives and their antibacterial potential (A. Khan, 2018).
Potential Pharmacological Activities
- Antitumor Agents : Quinolinone analogues have been synthesized as potent antitumor agents that inhibit tubulin assembly, indicating their potential in cancer treatment (Chang et al., 2009).
- Antimicrobial Evaluation : The synthesis of a new family of azanaphthoquinones for antimicrobial evaluation revealed strong antibacterial efficiency against human pathogens, highlighting the therapeutic potential of quinolinone derivatives (Bayrak, 2018).
Eigenschaften
IUPAC Name |
3-(azidomethyl)-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-10-5-3-2-4-8(10)6-9(11(15)16)7-13-14-12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGLYFXAIOSYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)
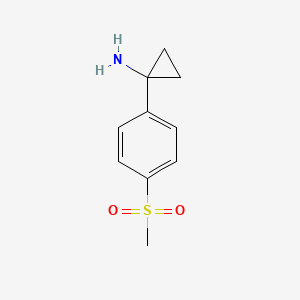
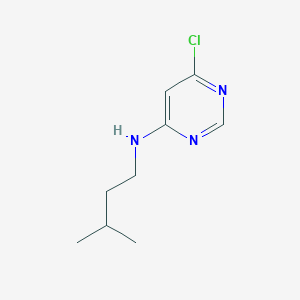
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)

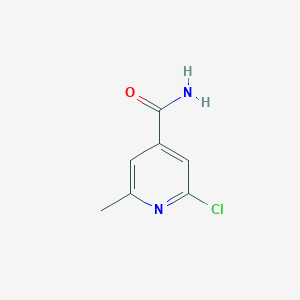
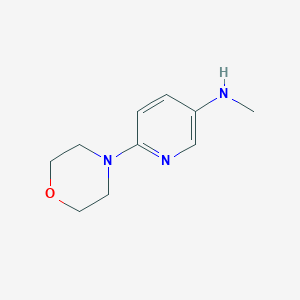
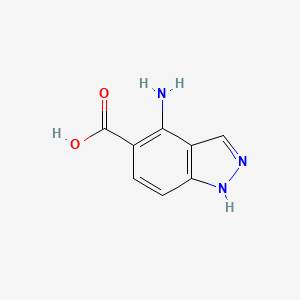
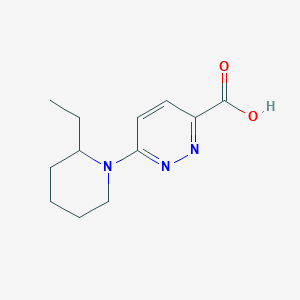
![(Hexan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488336.png)
![1-[(Cyclopropylamino)methyl]cyclohexan-1-ol](/img/structure/B1488337.png)
![[1-(Butan-2-yl)piperidin-4-yl]methanol](/img/structure/B1488339.png)
